molecular formula C13H18ClN3 B3099398 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride CAS No. 1353972-43-6

2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride

Cat. No.: B3099398
CAS No.: 1353972-43-6
M. Wt: 251.75 g/mol
InChI Key: RWAIFJTUZROQJO-UHFFFAOYSA-N
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Description

2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride (CAS: 1353972-43-6) is a piperazine-derived small molecule with a molecular weight of 251.76 g/mol. Its structure features a benzonitrile core linked via a methylene group to a 2-methylpiperazine ring, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

2-[(2-methylpiperazin-1-yl)methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-11-9-15-6-7-16(11)10-13-5-3-2-4-12(13)8-14;/h2-5,11,15H,6-7,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAIFJTUZROQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride typically involves the reaction of 2-chloromethylbenzonitrile with 2-methylpiperazine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Scientific Research Applications

2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with a benzonitrile moiety attached to a piperazine derivative. It has a molecular weight of approximately 215.29 g/mol.

Pharmaceutical Research

  • As an Impurity this compound is found as an impurity in Imatinib, a drug used in cancer treatment.
  • COVID-19 Research It has been identified as relevant in COVID-19 research.
  • Biological Activity Compounds related to this compound have demonstrated biological activity and have been studied for their potential interactions with biological targets such as enzymes and receptors involved in cancer pathways. Its structural features suggest that it may act as an inhibitor in specific biological pathways, though more research is needed to understand its mechanisms of action.
  • PD-1/PD-L1 Inhibition Studies have explored related benzonitrile derivatives for their effect on the interaction between PD-1 and PD-L1, with some compounds exhibiting inhibitory activity .

Synthesis

  • This compound can be synthesized through different methods, highlighting its adaptability in synthetic organic chemistry.

Chemical Properties

  • This compound typically involves nucleophilic substitutions and reactions characteristic of nitriles and amines. It can undergo hydrolysis to form corresponding carboxylic acids and amines under acidic or basic conditions. It may also participate in coupling reactions with various electrophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The target compound and the piperidine derivative (CAS 1296224-75-3) share identical molecular weights (251.76 g/mol) but differ in backbone (piperazine vs. piperidine) and substituents .
  • Substituent Position: The 2-methyl vs. 4-methyl position on the piperazine ring (e.g., CAS 1353972-43-6 vs.
  • Backbone Rigidity : Piperidine derivatives (e.g., CAS 1296224-75-3) lack the piperazine ring’s nitrogen atom, reducing hydrogen-bonding capacity and altering conformational flexibility .

Biological Activity

2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H16ClN3, with a molecular weight of approximately 241.74 g/mol. It features a benzonitrile moiety linked to a 2-methylpiperazine group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. The piperazine ring enhances binding affinity due to its ability to form hydrogen bonds and engage in hydrophobic interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antiviral Activity : It has shown promising results as an inhibitor of Hepatitis C Virus (HCV) entry. In vitro studies demonstrated that derivatives of this compound can effectively inhibit HCV at low nanomolar concentrations through targeting the E1 protein of the virus .
  • Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth by interfering with cancer cell signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 Value (μM)Reference
AntiviralHCV E1 protein inhibition0.022
AnticancerTumor cell signaling pathwaysNot specified
AntimicrobialVarious bacterial strainsNot specified

Case Study 1: Antiviral Activity Against HCV

In a study focused on the antiviral properties of benzonitrile derivatives, a specific derivative of this compound exhibited an EC50 value of 0.022 μM against HCV. This compound was noted for its ability to block the virus's entry stage, demonstrating its potential as a therapeutic agent .

Case Study 2: Anticancer Effects

Another study highlighted the compound's effectiveness in inhibiting cancer cell proliferation through modulation of the PD-1/PD-L1 pathway. Compounds similar to this compound were synthesized and evaluated, showing promising results in reducing tumor growth in vitro .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the benzonitrile or piperazine moieties can enhance biological activity. For instance, substituting different aryl groups on the piperazine ring has been shown to significantly affect binding affinity and selectivity towards specific targets.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that derivatives of this compound can be orally bioavailable and exhibit favorable metabolic stability. Toxicity assessments have also shown low toxicity profiles in vivo, making them suitable candidates for further development as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination steps. For example:

  • Nucleophilic substitution: Reacting 2-(chloromethyl)benzonitrile with 2-methylpiperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux, followed by HCl neutralization to precipitate the hydrochloride salt .
  • Reductive amination: Condensing 2-cyanobenzaldehyde with 2-methylpiperazine using a reducing agent like sodium cyanoborohydride, followed by HCl salt formation .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust stoichiometry (1:1.2 molar ratio of benzonitrile derivative to piperazine) to ensure complete conversion .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • Infrared Spectroscopy (IR): Confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, piperazine N-H stretches) by comparing to reference spectra .
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify methylpiperazine protons (δ 2.3–3.1 ppm) and benzonitrile aromatic protons (δ 7.5–8.0 ppm) .
    • ¹³C NMR: Verify nitrile carbon (δ ~115 ppm) and quaternary carbons in the piperazine ring .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to confirm retention time alignment with standards .

Q. How can researchers ensure purity and identify organic impurities in this compound?

Methodological Answer:

  • Purity Criteria: USP-grade purity (98–102%) is achieved via:
    • HPLC with UV detection: Quantify main peak area (>98%) relative to impurities .
    • Residual Solvent Analysis: Use gas chromatography (GC) to detect solvents like DMF or acetonitrile (limits: <500 ppm) .
  • Impurity Profiling:
    • Known impurities: Synthesize and co-inject reference standards (e.g., unreacted starting materials, dealkylated byproducts) .
    • Unknown impurities: Isolate via preparative HPLC and characterize via LC-MS or NMR .

Advanced Research Questions

Q. What challenges arise in developing validated analytical methods for this compound, and how are they resolved?

Methodological Answer:

  • Challenge 1: Co-elution of structurally similar impurities (e.g., positional isomers of methylpiperazine).
    • Resolution: Use a gradient HPLC method with a phenyl-hexyl column and phosphate buffer (pH 3.0) to enhance selectivity .
  • Challenge 2: Low sensitivity for trace impurities.
    • Resolution: Employ charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) for non-UV-active impurities .

Q. How should researchers address contradictory data in stability studies (e.g., degradation under acidic vs. basic conditions)?

Methodological Answer:

  • Hypothesis Testing:
    • Acidic Degradation: Protonation of the piperazine ring may lead to hydrolysis of the nitrile group. Confirm via LC-MS by identifying carboxylic acid derivatives .
    • Basic Degradation: Deprotonation could destabilize the hydrochloride salt, forming free base aggregates. Monitor via dynamic light scattering (DLS) .
  • Mitigation Strategies:
    • Stabilize formulations using buffered solutions (pH 4–6) .
    • Conduct accelerated stability studies (40°C/75% RH) to model long-term degradation pathways .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • In Silico Modeling:
    • Docking Studies: Map the compound’s interaction with target receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina .
    • QM/MM Simulations: Calculate electron density distributions to predict reactive sites for derivatization .
  • Experimental SAR:
    • Synthesize analogs (e.g., varying methylpiperazine substituents) and compare binding affinities via radioligand assays .

Q. What methodologies are used to assess in vivo stability and metabolite identification?

Methodological Answer:

  • In Vivo Stability:
    • Pharmacokinetic (PK) Studies: Administer the compound to rodent models and measure plasma half-life using LC-MS/MS .
  • Metabolite Identification:
    • High-Resolution Mass Spectrometry (HRMS): Detect phase I metabolites (e.g., hydroxylation at the piperazine ring) and phase II conjugates (e.g., glucuronides) .
    • Microsomal Assays: Incubate with liver microsomes to simulate hepatic metabolism and identify cytochrome P450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride
Reactant of Route 2
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2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.